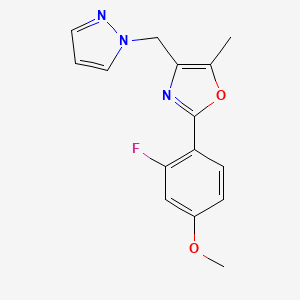
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as FMP-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and apoptotic pathways. It has also been suggested that this compound may modulate the activity of certain neurotransmitter receptors in the brain, thereby exhibiting its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, thereby exhibiting its anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, this compound has been found to increase the levels of certain neurotransmitters in the brain, thereby exhibiting its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is that it exhibits a high degree of selectivity towards its target enzymes and proteins, thereby reducing the risk of off-target effects. However, one of the main limitations of using this compound in lab experiments is that it has a relatively short half-life, which may make it difficult to maintain a consistent level of the compound in the body.
Direcciones Futuras
There are several potential future directions for the research on 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its anti-inflammatory and anti-tumor properties further and explore its potential applications in the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more effective synthesis methods for the compound.
In conclusion, this compound is a novel compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of neurodegenerative diseases, inflammatory and cancerous conditions make it a compound of great interest for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using a multi-step process that involves the reaction of 2-fluoro-4-methoxyphenylacetic acid with 1-(2-bromoethyl)-4-methyl-1H-pyrazole-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10-14(9-19-7-3-6-17-19)18-15(21-10)12-5-4-11(20-2)8-13(12)16/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPYGOBAYQRKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5433607.png)
![3-{[(2-ethylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5433627.png)
![N-{2-oxo-2-[6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}urea](/img/structure/B5433630.png)
![methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5433631.png)
![ethyl 2-(3-methoxy-4-methylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433636.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)
![2-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5433653.png)
![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![N-cyclopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5433659.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5433671.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide](/img/structure/B5433688.png)
![1'-(cyclopropylcarbonyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433696.png)